REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[CH:6]([NH:9][CH:10]([CH3:12])C)(C)C.[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].[CH:27]1[CH:32]=[CH:31][C:30]([N:33](S(C(F)(F)F)(=O)=O)[S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])=[CH:29][CH:28]=1>C1COCC1.C(OCC)(=O)C>[CH:23]1([CH2:24][CH2:25][NH:20][C:18]([C:27]2[CH:32]=[CH:31][C:30]([C:29]3[CH2:28][CH2:6][NH:9][CH2:10][CH:12]=3)=[N:33][CH:1]=2)=[O:19])[CH2:22][CH2:21]1.[C:13]([O:17][C:18]([N:20]1[CH2:21][CH:22]=[C:23]([O:26][S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])[CH2:24][CH2:25]1)=[O:19])([CH3:16])([CH3:14])[CH3:15]
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Name
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|
Quantity
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18.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
4.2 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at −78° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the mixture
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Type
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WAIT
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Details
|
the whole was left
|
Type
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STIRRING
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Details
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stirring at −78° C. for another 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
the solution was warmed up to room temperature over 3 hours
|
Duration
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3 h
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Type
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WASH
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Details
|
the organic phase was washed with water (100 mL), brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
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WASH
|
Details
|
eluting with a solvent gradient of 20% ethyl acetate and 80% hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
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C1(CC1)CCNC(=O)C=1C=CC(=NC1)C=1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |